Siamycin I

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Siamycin I is typically isolated from the fermentation broth of Streptomyces strains . The fermentation medium often includes lactose, dextrin, glucose, corn steep liquor, rice bran, potassium dihydrogen phosphate, and cobalt chloride, maintained at a pH of 7.0 . The fermentation process is carried out at 28°C for approximately 88 hours with continuous shaking .

Industrial Production Methods: The industrial production of this compound involves large-scale fermentation followed by extraction using n-butanol . The extract is then subjected to chromatographic techniques, including reversed-phase silica gel chromatography and Sephadex LH-20 column chromatography, to purify the compound .

Analyse Chemischer Reaktionen

Reaktionstypen: Siamycin I unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: This compound kann oxidiert werden, was zur Bildung von Disulfidbrücken zwischen Cysteinresten führt.

Substitution: This compound kann an Substitutionsreaktionen teilnehmen, insbesondere an seinen Aminosäureresten.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Wasserstoffperoxid oder andere Peroxide.

Reduktionsmittel: Dithiothreitol oder Beta-Mercaptoethanol.

Substitutionsreagenzien: Verschiedene Nukleophile, abhängig vom Zielrest.

Hauptprodukte: Die Hauptprodukte dieser Reaktionen umfassen oxidierte oder reduzierte Formen von this compound sowie substituierte Derivate mit modifizierten biologischen Aktivitäten .

Wissenschaftliche Forschungsanwendungen

Siamycin I hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung verwendet, um die Struktur und Funktion von Lassopeptiden zu untersuchen.

Medizin: Als potenzieller therapeutischer Wirkstoff gegen HIV untersucht, da er die HIV-Fusion hemmen kann.

Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Antibiotika und antiviraler Wirkstoffe.

5. Wirkmechanismus

This compound übt seine Wirkungen über mehrere Mechanismen aus:

Wirkmechanismus

Siamycin I exerts its effects through several mechanisms:

Vergleich Mit ähnlichen Verbindungen

Siamycin I ist unter den Lassopeptiden aufgrund seiner spezifischen trizyklischen Struktur und seiner potenten biologischen Aktivitäten einzigartig . Ähnliche Verbindungen umfassen:

Siamycin II: Strukturell verwandt mit this compound, aber mit geringfügigen Variationen in der Aminosäurezusammensetzung.

Humidimycin: Ein weiteres Lassopeptid mit starken antimikrobiellen Aktivitäten.

Microcin J25: Ein bekanntes Lassopeptid mit antibakteriellen Eigenschaften.

This compound zeichnet sich durch seine Doppelfunktion gegen HIV und Bakterien aus, was es zu einem vielversprechenden Kandidaten für weitere Forschung und Entwicklung macht .

Biologische Aktivität

Siamycin I is a lasso peptide produced by the bacterium Streptomyces spp., notable for its diverse biological activities, particularly its antimicrobial properties. This article delves into the compound's mechanisms of action, structure-activity relationships, and potential therapeutic applications.

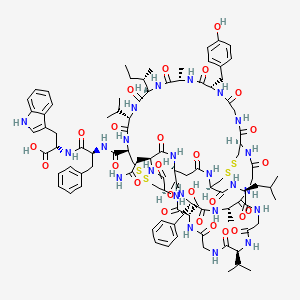

Overview of this compound

This compound is a 21-amino-acid cyclic peptide characterized by a unique lasso structure, which includes an N-terminal macrocyclic ring and a C-terminal tail that is threaded through the ring. This structural configuration contributes to its stability and biological activity, allowing it to target specific cellular processes in bacteria.

This compound primarily exerts its effects by targeting lipid II, a crucial precursor in peptidoglycan biosynthesis. This interaction disrupts cell wall formation in Gram-positive bacteria, leading to cell lysis and death. The compound activates the liaI stress response in bacteria, indicating a stress response to compromised cell wall integrity . Furthermore, mutations in the WalKR two-component system can confer resistance to this compound by promoting cell wall thickening .

Biological Activities

- Antimicrobial Activity : this compound has demonstrated potent antimicrobial effects against various Gram-positive pathogens, including Enterococcus faecalis and Staphylococcus aureus. Its ability to inhibit quorum sensing in E. faecalis further underscores its potential as an anti-infective agent .

- Anti-HIV Properties : Research indicates that this compound can inhibit HIV replication by disrupting autophosphorylation activity in viral proteins, suggesting a dual role in both bacterial and viral infections .

- Quorum Sensing Inhibition : this compound impacts biofilm formation and quorum sensing mechanisms in bacteria, which are critical for their pathogenicity. By inhibiting the production of signaling molecules like gelatinase biosynthesis activating peptide (GBAP), this compound reduces biofilm development in E. faecalis .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its amino acid composition and structural integrity. Mutational studies have identified key residues that influence its antimicrobial efficacy:

- Key Residues : Specific amino acids such as Gly1, Arg7, Glu8, and Trp9 are essential for maintaining its biological activity and stability .

- Lasso Structure : The unique threading of the C-terminal tail through the macrocyclic ring enhances resistance to proteolytic degradation, making it a robust candidate for therapeutic applications .

Case Studies

Several studies have highlighted the effectiveness of this compound:

- In vitro Studies : In laboratory settings, this compound has shown significant inhibition of growth in pathogenic strains of Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) demonstrating its potency against these organisms .

- Combination Therapies : When used in conjunction with other antimicrobial agents, this compound enhances their effectiveness, particularly against resistant strains of bacteria .

Data Table: Biological Activity Summary

| Biological Activity | Effect | Target Organism |

|---|---|---|

| Antimicrobial | Inhibits growth | Staphylococcus aureus |

| Quorum Sensing Inhibition | Disrupts biofilm formation | Enterococcus faecalis |

| Anti-HIV | Inhibits viral replication | HIV |

| Cell Wall Biosynthesis Inhibition | Compromises cell integrity | Gram-positive bacteria |

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-[[(1S,4S,7S,13R,19S,22S,25S,28S,31R,36R,39S,45S,51S,54R,60S)-60-(2-amino-2-oxoethyl)-4-benzyl-25-[(2S)-butan-2-yl]-39-(hydroxymethyl)-19-[(4-hydroxyphenyl)methyl]-7,22-dimethyl-51-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29,38,41,44,47,50,53,56,59,62-nonadecaoxo-28,45-di(propan-2-yl)-33,34,64,65-tetrathia-3,6,9,12,15,18,21,24,27,30,37,40,43,46,49,52,55,58,61-nonadecazatricyclo[34.21.5.413,54]hexahexacontane-31-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C97H131N23O26S4/c1-11-50(8)80-96(144)119-79(49(6)7)95(143)117-71(93(141)112-63(32-54-22-16-13-17-23-54)87(135)115-66(97(145)146)34-56-37-99-59-25-19-18-24-58(56)59)46-150-149-45-70-92(140)113-64(35-72(98)123)88(136)114-65-36-73(124)108-69(91(139)110-60(30-47(2)3)83(131)101-41-77(128)118-78(48(4)5)94(142)103-40-75(126)107-67(42-121)90(138)116-70)44-148-147-43-68(109-76(127)38-100-81(129)51(9)104-86(134)62(111-89(65)137)31-53-20-14-12-15-21-53)84(132)102-39-74(125)106-61(33-55-26-28-57(122)29-27-55)85(133)105-52(10)82(130)120-80/h12-29,37,47-52,60-71,78-80,99,121-122H,11,30-36,38-46H2,1-10H3,(H2,98,123)(H,100,129)(H,101,131)(H,102,132)(H,103,142)(H,104,134)(H,105,133)(H,106,125)(H,107,126)(H,108,124)(H,109,127)(H,110,139)(H,111,137)(H,112,141)(H,113,140)(H,114,136)(H,115,135)(H,116,138)(H,117,143)(H,118,128)(H,119,144)(H,120,130)(H,145,146)/t50-,51-,52-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,78-,79-,80-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXYRKTDGDMHVHR-NEKRQKPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(CSSCC2C(=O)NC(C(=O)NC3CC(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)C)CC4=CC=C(C=C4)O)NC(=O)CNC(=O)C(NC(=O)C(NC3=O)CC5=CC=CC=C5)C)C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)N2)CO)C(C)C)CC(C)C)CC(=O)N)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CC7=CNC8=CC=CC=C87)C(=O)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H]2C(=O)N[C@H](C(=O)N[C@H]3CC(=O)N[C@@H](CSSC[C@@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C)CC4=CC=C(C=C4)O)NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC3=O)CC5=CC=CC=C5)C)C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N2)CO)C(C)C)CC(C)C)CC(=O)N)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N[C@@H](CC7=CNC8=CC=CC=C87)C(=O)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C97H131N23O26S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70167811 | |

| Record name | Siamycin I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70167811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2163.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164802-68-0 | |

| Record name | Siamycin I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0164802680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Siamycin I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70167811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.